
2-Amino-4-cyano-1H-benzimidazole
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Overview
Description
2-Amino-4-cyano-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with an amino group at the 2-position and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyano-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyano-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro-substituted benzimidazoles.
Reduction: Amino-substituted benzimidazoles.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
The antiviral properties of 2-amino-4-cyano-1H-benzimidazole derivatives have been extensively studied. These compounds have shown efficacy against several viral strains, including:
- Human Immunodeficiency Virus (HIV) : Various substituted benzimidazole derivatives were synthesized as reverse transcriptase inhibitors. For instance, compounds exhibited notable antiviral activity against HIV-1 with effective concentration (EC50) values ranging from 5.28 to 40 µM .
- Hepatitis B and C Viruses : Benzimidazole derivatives have been reported to inhibit the replication of these viruses effectively. Specific compounds demonstrated significant antiviral activity in vitro, indicating their potential as therapeutic agents against hepatitis infections .
- Herpes Simplex Virus (HSV) : Studies revealed that certain benzimidazole derivatives inhibited HSV-induced cytopathic effects with IC50 values significantly lower than standard antiviral drugs .
Anticancer Properties
This compound has been explored for its anticancer potential. Research shows that various derivatives exhibit antiproliferative activity against multiple cancer cell lines:
Cancer Cell Line | IC50 Values (µM) |
---|---|
LN-229 (Glioblastoma) | 10.5 |
HCT-116 (Colorectal Carcinoma) | 15.3 |
NCI-H460 (Lung Carcinoma) | 12.7 |
K-562 (Chronic Myeloid Leukemia) | 9.8 |
These findings indicate that benzimidazole derivatives can effectively inhibit cancer cell proliferation, suggesting their potential use in cancer therapy .
Anti-inflammatory Effects
Research has demonstrated that this compound derivatives possess significant anti-inflammatory properties:
- Compounds synthesized through various methods exhibited IC50 values for cyclooxygenase (COX) inhibition, showing promising results compared to standard anti-inflammatory drugs like diclofenac .
Compound | IC50 on COX-1 (nM) | IC50 on COX-2 (nM) |
---|---|---|
Compound A | 0.1664 | 0.0370 |
Compound B | 0.2272 | 0.0469 |
These results highlight the potential of these compounds in treating inflammatory diseases by selectively inhibiting COX enzymes .
Mechanistic Insights and Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound derivatives to target proteins involved in viral replication and cancer cell proliferation:
- The binding interactions with reverse transcriptase and other therapeutic targets were analyzed, revealing critical insights into how structural modifications can enhance bioactivity .
Case Studies and Clinical Relevance
Numerous case studies illustrate the therapeutic applications of this compound:
- In a study involving HIV-positive patients, a derivative showed a significant reduction in viral load when administered alongside standard antiretroviral therapy .
- Clinical trials assessing the anticancer efficacy of benzimidazole derivatives reported improved outcomes in patients with resistant cancer types, emphasizing their role as adjunct therapies .
Mechanism of Action
The mechanism of action of 2-Amino-4-cyano-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can interfere with enzyme activity, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzimidazole: Lacks the cyano group, which can affect its reactivity and biological activity.
4-Cyano-1H-benzimidazole: Lacks the amino group, which can influence its chemical properties and applications.
2-Amino-5-cyano-1H-benzimidazole:
Uniqueness
2-Amino-4-cyano-1H-benzimidazole is unique due to the presence of both amino and cyano groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1H-benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVANJDUDDBISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379314-72-3 |
Source
|
Record name | 2-amino-1H-1,3-benzodiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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